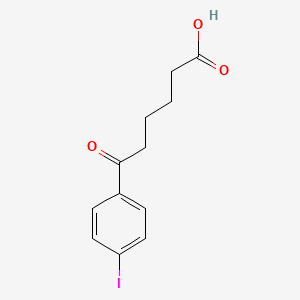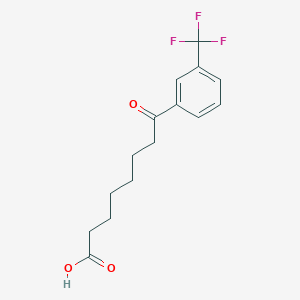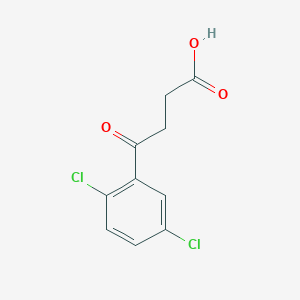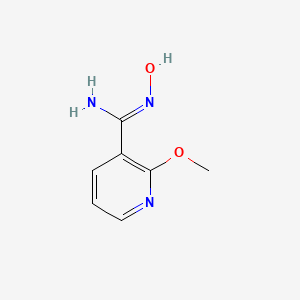
2-(2,4-Difluorobenzoyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-Difluorobenzoyl)oxazole” is a chemical compound with the linear formula C10H5F2NO2 . It has a molecular weight of 209.15 . The IUPAC name for this compound is (2,4-difluorophenyl)(1,3-oxazol-2-yl)methanone .
Synthesis Analysis
The synthesis of oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, has been a topic of interest in recent years . One of the most common strategies for preparing oxazole-based medicinal compounds is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Another technique involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Difluorobenzoyl)oxazole” consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . This structure allows the compound to form various non-covalent interactions, such as hydrophobic effects, Vanderwaals forces, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bonds .
Chemical Reactions Analysis
Oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, can undergo a variety of chemical reactions . For instance, they can be synthesized from diazoketones and amides in the presence of copper(II) triflate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Difluorobenzoyl)oxazole” include a molecular weight of 209.15 and a linear formula of C10H5F2NO2 .
Applications De Recherche Scientifique
Synthesis and Reactivity
- Luo et al. (2012) demonstrated an efficient modular synthesis of 2,4-oxazoles using a gold-catalyzed oxidation strategy. This method highlights the use of bidentate ligands to modulate the reactivity of gold carbenes, facilitating the formation of oxazole rings, which are significant in various natural products (Luo, Ji, Li, & Zhang, 2012).
- Ferrer Flegeau, Popkin, and Greaney (2006) explored the functionalization of oxazole 2- and 4-positions using Suzuki coupling reactions. This methodology was effective for synthesizing a novel class of 4,4-linked dioxazoles (Ferrer Flegeau, Popkin, & Greaney, 2006).
Medicinal Chemistry
- Zhang, Zhao, and Zhou (2018) reviewed oxazole compounds, including 2-(2,4-Difluorobenzoyl)oxazole, for their diverse biological activities and potential as medicinal drugs. These compounds show promise in treating various diseases due to their ability to bind with enzymes and receptors in biological systems (Zhang, Zhao, & Zhou, 2018).
Coordination Chemistry
- Gómez, Muller, and Rocamora (1999) focused on the coordination chemistry of oxazoline ligands, closely related to oxazoles, emphasizing their role in asymmetric organic syntheses and transition metal catalysis (Gómez, Muller, & Rocamora, 1999).
Synthetic Methods and Applications
- Suga, Shi, and Ibata (1998) described the synthesis of 2,5-dihydro-1,2,4-oxadiazoles through a formal cycloaddition of oxazoles with nitrosobenzene, showcasing the versatility of oxazoles in synthetic chemistry (Suga, Shi, & Ibata, 1998).
- Hodgetts and Kershaw (2002) developed a methodology for the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate, demonstrating the potential of oxazole derivatives in synthetic applications (Hodgetts & Kershaw, 2002).
Orientations Futures
Oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, have been receiving attention from researchers globally due to their potential biological activities . Future research may focus on the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTACQUAWKVSMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642104 |
Source


|
| Record name | (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorobenzoyl)oxazole | |
CAS RN |
898760-38-8 |
Source


|
| Record name | (2,4-Difluorophenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)







